

Spectroscopic Profile of β -D-Glucose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-D-Glucose pentaacetate*

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This technical guide provides a comprehensive overview of the spectroscopic data for β -D-glucose pentaacetate, a key derivative in carbohydrate chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for β -D-glucose pentaacetate.

^1H NMR Spectroscopy

The ^1H NMR spectrum of β -D-glucose pentaacetate, typically recorded in deuterated chloroform (CDCl_3) at 400 MHz, exhibits distinct signals for the pyranose ring protons and the acetate methyl groups.

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for β -D-Glucose Pentaacetate in CDCl_3

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.72	d	8.4
H-2	5.11	t	9.4
H-3	5.27	t	9.4
H-4	5.18	t	9.8
H-5	3.88	ddd	9.8, 4.2, 2.4
H-6a	4.28	dd	12.4, 4.2
H-6b	4.12	dd	12.4, 2.4
CH ₃ CO	2.10, 2.08, 2.03, 2.02, 1.99	s	-

Source: Spectral data compiled from various chemical databases.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for β -D-Glucose Pentaacetate in CDCl₃

Carbon	Chemical Shift (δ , ppm)
C-1	91.8
C-2	72.9
C-3	72.8
C-4	68.3
C-5	70.3
C-6	61.8
C=O	170.6, 170.2, 169.4, 169.3, 169.0
CH ₃	20.9, 20.7, 20.6, 20.5

Source: Spectral data compiled from various chemical databases.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in β -D-glucose pentaacetate. The data presented below corresponds to analysis using a KBr pellet.

Table 3: Characteristic IR Absorption Bands for β -D-Glucose Pentaacetate

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2900-3000	Medium	C-H stretch (alkane)
~1750	Strong	C=O stretch (ester)
~1370	Medium	C-H bend (methyl)
~1220	Strong	C-O stretch (ester)
~1040	Strong	C-O stretch (pyranose ring)

Source: Spectral data compiled from various chemical databases.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common method for this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of β -D-Glucose Pentaacetate

m/z	Relative Intensity (%)	Putative Fragment Ion
331	~5	$[M - OAc]^+$
242	~10	$[M - OAc - AcOH - CH_2CO]^+$
200	~15	$[M - OAc - 2AcOH]^+$
169	~30	$[AcO=CH-CH=OAc]^+$
157	~25	$[M - OAc - 2AcOH - CH_2CO]^+$
115	~40	$[AcO-CH=CH-C\equiv O]^+$
43	100	$[CH_3C\equiv O]^+$

Source: Fragmentation data compiled from various chemical databases.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of β -D-glucose pentaacetate are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of β -D-glucose pentaacetate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Instrument: 400 MHz NMR Spectrometer

- Nuclei: ^1H and ^{13}C

- Temperature: 298 K

- ^1H NMR Parameters:

- Pulse sequence: zg30

- Number of scans: 16

- Relaxation delay: 1.0 s

- Spectral width: 16 ppm

- ^{13}C NMR Parameters:

- Pulse sequence: zpgpg30

- Number of scans: 1024

- Relaxation delay: 2.0 s

- Spectral width: 240 ppm

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of β -D-glucose pentaacetate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
- Place a portion of the mixture into a pellet-pressing die.

- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

Instrumentation and Parameters:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of β -D-glucose pentaacetate in a suitable volatile solvent such as chloroform or methanol to a concentration of approximately 1 mg/mL.

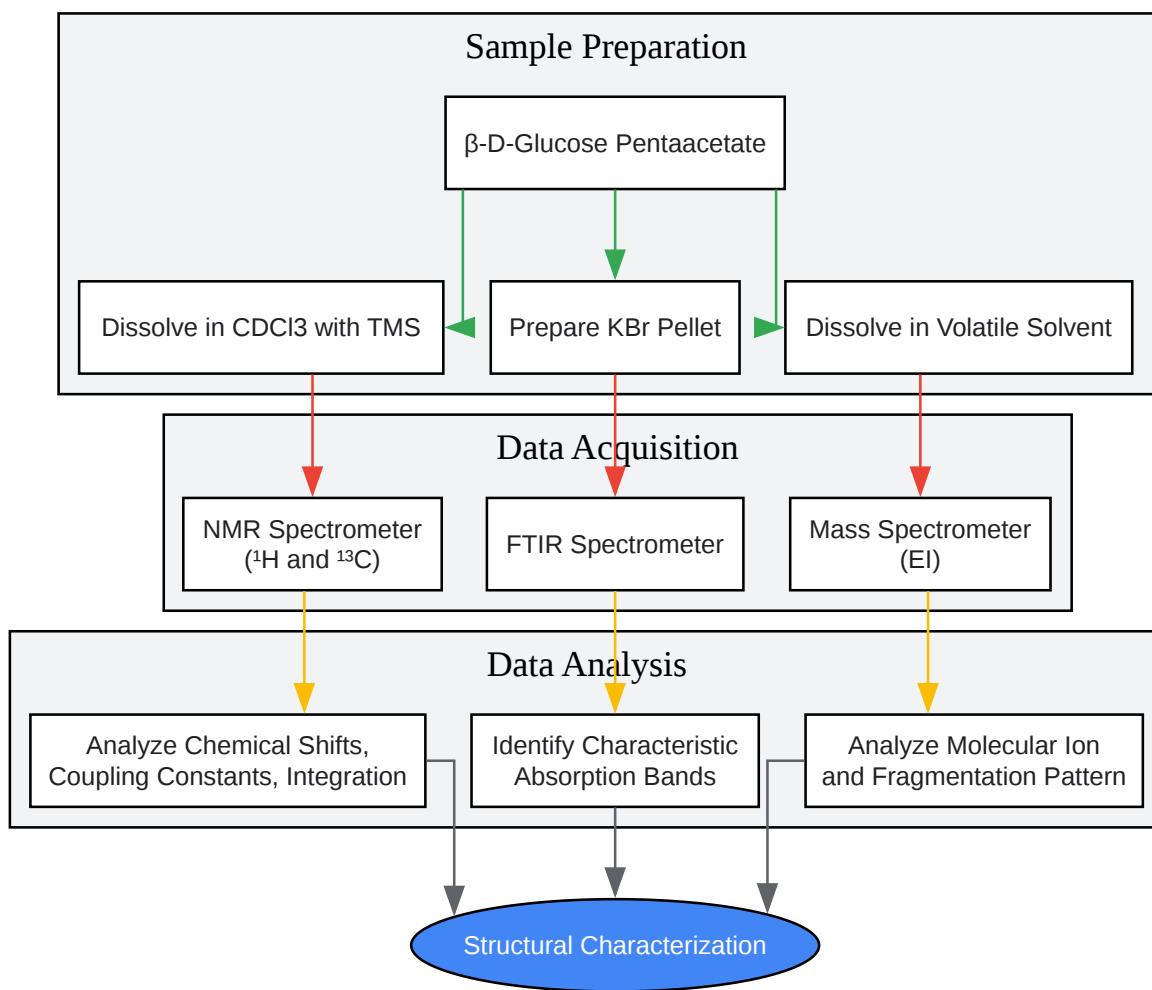
Instrumentation and Parameters (Electron Ionization):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 40-500
- Source Temperature: 230 °C
- GC Conditions (if applicable):
 - Column: Standard non-polar capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C
- Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as β -D-glucose pentaacetate.



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Caption: Experimental workflow for spectroscopic analysis.

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